FTI-277 trifluoroacetate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

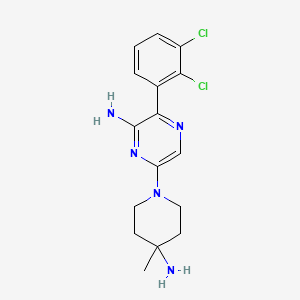

FTI 277, également connu sous le nom de sel de trifluoroacétate de N-[4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]méthionine méthylester, est un puissant inhibiteur de la farnésyltransférase. La farnésyltransférase est une enzyme qui catalyse le transfert d'un groupe farnésyle à une protéine, ce qui constitue une étape cruciale dans la modification post-traductionnelle des protéines telles que Ras. FTI 277 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber la farnésylation des protéines Ras oncogènes .

Mécanisme D'action

Target of Action

FTI-277 trifluoroacetate salt is a potent inhibitor of the enzyme farnesyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is often abnormally active in cancer .

Mode of Action

This compound works by inhibiting the activity of farnesyltransferase . This prevents the enzyme from transferring a farnesyl group from farnesyl pyrophosphate to the pre-Ras protein . This inhibition disrupts the proper functioning of the Ras protein, preventing it from transferring signals from membrane receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the post-translational modification process of the Ras protein . By inhibiting farnesyltransferase, this compound prevents the isoprenylation step of this process, which is necessary for attaching Ras to the cell membrane . Without this attachment, Ras cannot transfer signals from membrane receptors .

Result of Action

The inhibition of farnesyltransferase by this compound results in the disruption of the Ras protein’s function . This disruption can lead to apoptosis in multiple myeloma cells . This compound is highly potent and can antagonize both H and K-Ras oncogenic signaling .

Analyse Biochimique

Biochemical Properties

FTI-277 trifluoroacetate salt interacts with the enzyme farnesyltransferase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the Ras proteins .

Cellular Effects

This compound has been observed to mediate apoptosis in multiple myeloma . It also inhibits protein farnesylation in various cell lines . In septic mice, this compound has been shown to improve survival and bacterial clearance .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of Ras proteins, thereby antagonizing their oncogenic signaling .

Temporal Effects in Laboratory Settings

It has been used to inhibit protein farnesylation in various cell lines .

Dosage Effects in Animal Models

In animal models, specifically septic mice, this compound administered at a dosage of 25 mg/kg body weight improved survival and bacterial clearance .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein farnesylation . It interacts with the enzyme farnesyltransferase, inhibiting its activity and disrupting the post-translational modification of proteins .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FTI 277 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, tels que le diméthylsulfoxyde, et de catalyseurs, tels que la triéthylamine, pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de FTI 277 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté. Le produit final est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

FTI 277 subit diverses réactions chimiques, notamment :

Oxydation : FTI 277 peut être oxydé pour former des liaisons disulfures, ce qui peut affecter son activité.

Réduction : Le composé peut être réduit pour briser les liaisons disulfures, restaurant sa forme active.

Substitution : FTI 277 peut subir des réactions de substitution, en particulier au niveau des groupes amino et mercapto

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs tels que le dithiothréitol ou la tris(2-carboxyethyl)phosphine.

Substitution : Divers nucléophiles en conditions basiques

Principaux produits formés

Oxydation : Dimères liés par des disulfures de FTI 277.

Réduction : FTI 277 monomère.

Substitution : Dérivés de FTI 277 avec des groupes amino ou mercapto modifiés

Applications de la recherche scientifique

FTI 277 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier le rôle de la farnésylation dans la fonction des protéines et les voies de signalisation.

Biologie : Investigé pour ses effets sur la signalisation cellulaire, l'apoptose et la prolifération cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel contre le cancer, en particulier pour cibler les protéines Ras oncogènes.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude de la prénylation des protéines

Mécanisme d'action

FTI 277 exerce ses effets en inhibant l'enzyme farnésyltransférase, qui est responsable de la farnésylation de protéines telles que Ras. En empêchant la farnésylation, FTI 277 perturbe la localisation et la fonction appropriées de ces protéines, conduisant à l'inhibition des voies de signalisation oncogènes. Cela entraîne une diminution de la prolifération cellulaire, une augmentation de l'apoptose et une modification de la signalisation cellulaire. Le composé affecte également d'autres voies, telles que la voie de signalisation PI3K/Akt, qui joue un rôle dans la survie cellulaire et l'apoptose .

Applications De Recherche Scientifique

FTI 277 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the role of farnesylation in protein function and signaling pathways.

Biology: Investigated for its effects on cell signaling, apoptosis, and cell proliferation.

Medicine: Explored as a potential therapeutic agent for cancer, particularly in targeting oncogenic Ras proteins.

Industry: Utilized in the development of new therapeutic agents and in the study of protein prenylation

Comparaison Avec Des Composés Similaires

FTI 277 est l'un des nombreux inhibiteurs de la farnésyltransférase. D'autres composés similaires comprennent :

R115,777 : Un autre inhibiteur puissant de la farnésyltransférase qui a été étudié pour ses propriétés anticancéreuses.

GGTI-298 : Inhibe la géranylgéranyltransférase, une autre enzyme impliquée dans la prénylation des protéines.

Manumycine A : Inhibe la farnésyltransférase et a été utilisée pour étudier le rôle de la farnésylation dans divers processus cellulaires.

FTI 277 est unique par son inhibition spécifique de la farnésyltransférase et sa capacité à cibler les protéines Ras oncogènes, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .

Propriétés

IUPAC Name |

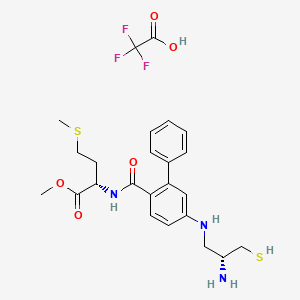

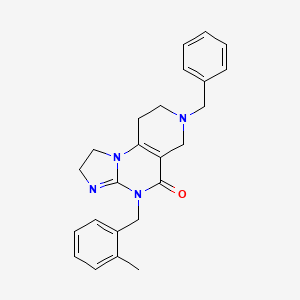

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFFRDWFVSCOJ-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

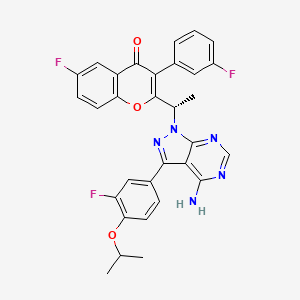

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)

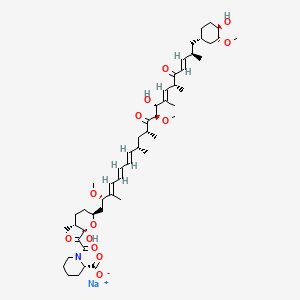

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

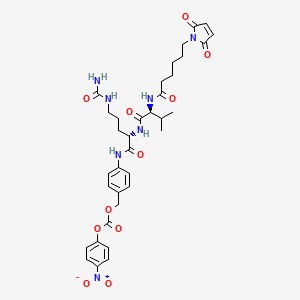

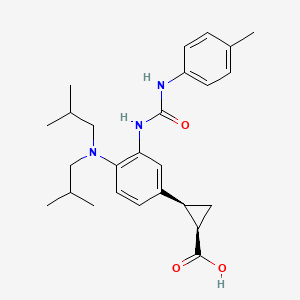

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)